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Compound of Interest

Compound Name: BIBF 1202-13C,d3

Cat. No.: B12402904

A Comparative Overview of Nintedanib
Pharmacokinetics Across Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Nintedanib,
a small molecule tyrosine kinase inhibitor, across four key species: mice, rats, monkeys, and
humans. The data presented herein, supported by experimental details, offers valuable insights
for preclinical research and clinical drug development.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Nintedanib in different
species, facilitating a direct comparison of its absorption, distribution, metabolism, and
excretion characteristics.
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Pharmacokinet
ic Parameter

Mouse

Rat

Monkey

Human

Absorption

Bioavailability
(%)

Not specified

~129%][1]

~24%][1]

~4.7%[1][2]

Time to
Maximum
Concentration

(Tmax) (hours)

Not specified

Not specified

Not specified

2 - 4[2][3]

Distribution

Plasma Protein
Binding (%)

>97%][3][4]

>97%][3][4]

91 - 93%][3][4]

~98%[2][3]

Volume of
Distribution (Vd)
(L)

Not specified

Not specified

Not specified

1050[2][3]

Metabolism

Major Metabolite

BIBF 1202[5]

BIBF 1202

BIBF 1202

BIBF 1202[2][3]

Hydrolytic ester

] Hydroxylation,
Primary ) ) ) cleavage,
) demethylation, Hydrolytic ester Hydrolytic ester
Metabolic o subsequent
glucuronidation, cleavage cleavage o
Pathway ) glucuronidation[2
acetylation[5]
13]
Esterases,
UGT1A1,
. . UGT1A7,
Key Metabolizing CYP3A4 (minor),
Esterases Esterases UGT1AS,
Enzymes Esterases[5]
UGT1A10,
CYP3A4 (minor)
[3][6]
Excretion
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Major Route of

) Feces[1] Feces[1] Feces[1] Feces[2][3]
Excretion
Fecal Excretion
>90%[1] ~67%][1] ~88%/[1] ~93.4%[3][7]
(% of dose)
Urinary Excretion
<2%J[1] <2%][1] <2%[1] <1%][2][3]
(% of dose)
Elimination
Terminal Half-life -~
Not specified 4-7[1] 4-7[1] 10 - 15[3][8]

(t1/2) (hours)

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing
standardized and validated experimental methodologies. A general overview of the typical
protocols is provided below.

Animal Studies (Mice, Rats, Monkeys):

Administration: Nintedanib was administered to animals via intravenous (1V) infusion or oral
gavage to assess both systemic and oral pharmacokinetics.[3] For tissue distribution studies,
oral administration is common.[9]

Dosing: Doses varied depending on the study's objective, ranging from single-dose
pharmacokinetic characterization to repeat-dose toxicity studies.[1]

Sample Collection: Blood samples were collected at various time points post-administration
to determine plasma concentrations of Nintedanib and its metabolites.[9][10] In tissue
distribution studies, various organs were harvested for analysis.[9]

Bioanalysis: A sensitive and rapid ultra-performance liquid chromatography-tandem mass
spectrometry (UPLC-MS/MS) method was typically employed for the simultaneous
determination of Nintedanib and its primary metabolite, BIBF 1202, in plasma and tissue
homogenates.[9][10] Sample preparation often involved protein precipitation.[9][11]
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Human Studies:

o Study Population: Pharmacokinetic studies were conducted in healthy male volunteers as
well as in patients with various conditions for which Nintedanib is indicated.[3][12]

e Administration: Nintedanib was administered orally, typically as soft gelatin capsules, often
with food to improve gastrointestinal tolerability.[2][12]

e Radiolabeling: To investigate absorption, distribution, metabolism, and excretion (ADME), a
single oral dose of [14C]-radiolabelled Nintedanib was administered in some studies.[3]

o Sample Collection: Plasma, urine, and feces were collected over a defined period to
measure the concentrations of the parent drug and its metabolites.[3]

e Bioanalysis: Similar to animal studies, LC-MS/MS methods were used for the quantification
of Nintedanib and its metabolites in biological matrices.[13]

Visualizing the Metabolic Pathway of Nintedanib

The primary metabolic pathway of Nintedanib involves two main steps: hydrolytic cleavage
followed by glucuronidation. This process is crucial for the drug's elimination from the body.

Hydrolytic Ester Cleavage Glucuronidation
A q Esterases BIBF 1202 UGT Enzymes . .
Nintedanib (Free Acid Metabolite) BIBF 1202 Glucuronide Fecal Excretion

Click to download full resolution via product page
Caption: Metabolic pathway of Nintedanib.

This diagram illustrates the sequential metabolism of Nintedanib, starting with its conversion to
the active metabolite BIBF 1202 and subsequent glucuronidation, leading to its eventual
elimination. This pathway is qualitatively similar across the species studied, with the majority of
the drug being cleared through metabolism and subsequent fecal excretion.[2][3] The minor
involvement of cytochrome P450 enzymes, particularly CYP3A4, in Nintedanib's metabolism
suggests a low potential for drug-drug interactions mediated by this system.[3][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accessdata.fda.gov [accessdata.fda.gov]
2. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Metabolic profiling of tyrosine kinase inhibitor nintedanib using metabolomics - PubMed
[pubmed.ncbi.nim.nih.gov]

6. Characterization of Enzymes Involved in Nintedanib Metabolism in Humans - PubMed
[pubmed.ncbi.nim.nih.gov]

7. accessdata.fda.gov [accessdata.fda.gov]

8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PubMed
[pubmed.ncbi.nim.nih.gov]

9. Simultaneous determination of nintedanib and its metabolite BIBF 1202 in different tissues
of mice by UPLC-MS/MS and its application in drug tissue distribution study - PubMed
[pubmed.ncbi.nim.nih.gov]

10. Simultaneous determination of nintedanib and its metabolite by UPLC-MS/MS in rat
plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nim.nih.gov]

11. Statistical optimization and validation of a novel ultra-performance liquid chromatography
method for estimation of nintedanib in rat and human plasma - PMC [pmc.ncbi.nim.nih.gov]

12. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients
with non-small cell lung cancer or idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nim.nih.gov]

13. roswellpark.org [roswellpark.org]

To cite this document: BenchChem. [Comparative pharmacokinetic profile of Nintedanib in
different species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402904#comparative-pharmacokinetic-profile-of-
nintedanib-in-different-species]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b12402904?utm_src=pdf-custom-synthesis
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/205832Orig1s000PharmR.pdf
https://www.ncbi.nlm.nih.gov/books/NBK585049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6719436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6719436/
https://www.researchgate.net/publication/332592224_Clinical_Pharmacokinetics_and_Pharmacodynamics_of_Nintedanib
https://pubmed.ncbi.nlm.nih.gov/31887668/
https://pubmed.ncbi.nlm.nih.gov/31887668/
https://pubmed.ncbi.nlm.nih.gov/36927840/
https://pubmed.ncbi.nlm.nih.gov/36927840/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2014/205832orig1s000clinpharmr.pdf
https://pubmed.ncbi.nlm.nih.gov/31016670/
https://pubmed.ncbi.nlm.nih.gov/31016670/
https://pubmed.ncbi.nlm.nih.gov/26342166/
https://pubmed.ncbi.nlm.nih.gov/26342166/
https://pubmed.ncbi.nlm.nih.gov/26342166/
https://pubmed.ncbi.nlm.nih.gov/26355771/
https://pubmed.ncbi.nlm.nih.gov/26355771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11911013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11911013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5754397/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5754397/
https://www.roswellpark.org/sites/default/files/2023-03/plasma-nintedanib-2022-10-04.pdf
https://www.benchchem.com/product/b12402904#comparative-pharmacokinetic-profile-of-nintedanib-in-different-species
https://www.benchchem.com/product/b12402904#comparative-pharmacokinetic-profile-of-nintedanib-in-different-species
https://www.benchchem.com/product/b12402904#comparative-pharmacokinetic-profile-of-nintedanib-in-different-species
https://www.benchchem.com/product/b12402904#comparative-pharmacokinetic-profile-of-nintedanib-in-different-species
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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